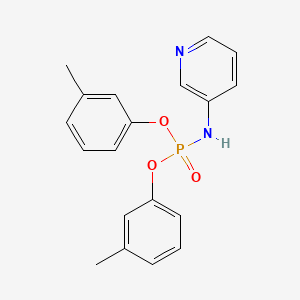

![molecular formula C14H11N3O3 B4654855 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4654855.png)

5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Overview

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves strategic functionalization and cyclization steps. For instance, a straightforward synthesis approach has been developed starting from 2-chloropyridine-3-carboxylic acid, leading to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones with significant variations in their substituents, showcasing the structural diversity and the potential for tailoring their properties (Jatczak et al., 2014). Moreover, another study highlights the efficient synthesis of a related core structure, emphasizing the role of ring-closing reactions in forming the pyrido[2,3-d]pyrimidine scaffold, which serves as a foundation for developing biologically active compounds (Rosen et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives features a planar fused-ring system, which is crucial for their interaction with biological targets. Detailed crystallographic analysis reveals that these molecules can form centrosymmetric dimers and are linked into chains by hydrogen bonds, showcasing their potential for forming stable conformations in solid states (Low et al., 2004). This structural arrangement is essential for understanding their reactivity and binding capabilities.

Chemical Reactions and Properties

The chemical reactivity of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones is influenced by their functional groups. Studies on their synthetic pathways reveal that these compounds can undergo nucleophilic aromatic substitution, esterification, and amide formation, which are pivotal for introducing diverse substituents and enhancing their pharmacological profile (Jatczak et al., 2014).

Physical Properties Analysis

The solubility, permeability, and clearance values of pyrido[2,3-d]pyrimidine derivatives vary significantly, reflecting their structural diversity. These properties are critical for their biopharmaceutical applications, as they affect absorption, distribution, metabolism, and excretion (ADME) profiles, which are key factors in drug development (Jatczak et al., 2014).

Chemical Properties Analysis

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibit a broad range of chemical properties, depending on their substituents. The presence of functional groups like methoxy and chloro can influence their electronic structure, hydrogen bonding capacity, and overall reactivity. These attributes are essential for their potential therapeutic applications and interaction with biological molecules (Rosen et al., 2009).

Mechanism of Action

Target of Action

Derivatives of pyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (pi3k) inhibitors . Additionally, certain derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases . These proteins play crucial roles in cellular processes such as growth, differentiation, metabolism, and apoptosis.

Mode of Action

It’s known that pi3k inhibitors prevent the activation of the pi3k/akt/mtor pathway, which is often overactive in cancer cells, leading to uncontrolled cell growth and survival . Similarly, protein tyrosine kinase inhibitors block the action of protein tyrosine kinases, which are involved in cell growth and division .

Biochemical Pathways

The compound likely affects the PI3K/AKT/mTOR and protein tyrosine kinase pathways, given its potential inhibitory effects on these enzymes . These pathways are critical for cell survival, growth, and proliferation. By inhibiting these pathways, the compound could potentially slow down or stop the growth of cancer cells.

Result of Action

Given its potential inhibitory effects on pi3k and protein tyrosine kinases, it could potentially induce cell cycle arrest and apoptosis in cancer cells .

Future Directions

The future directions for research on 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione could involve further exploration of its biological activities and potential applications, given the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines . Additionally, the development of new synthesis methods could also be a promising direction .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds in the pyrido[2,3-d]pyrimidin-5-one class have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors . This suggests that 5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may interact with enzymes such as PI3K, potentially influencing biochemical reactions within the cell.

Cellular Effects

Similar compounds have been shown to exhibit antiproliferative effects, suggesting that they may influence cell division and growth

Molecular Mechanism

Similar compounds have been shown to inhibit protein tyrosine kinases , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-9-4-2-3-8(7-9)10-5-6-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVQPFBZQUZYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)

![ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate](/img/structure/B4654799.png)

![6-cyclopropyl-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4654807.png)

![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)

![2-chloro-4-nitro-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4654824.png)

![methyl [5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4654833.png)

![4-benzyl-1-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4654841.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4654843.png)

![2-[(2-chlorophenyl)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4654859.png)